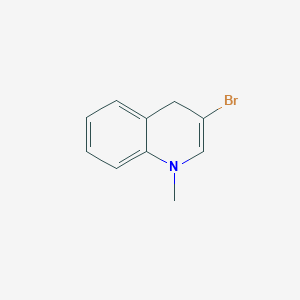
3-Bromo-1-methyl-1,4-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-methyl-1,4-dihydroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The presence of a bromine atom and a methyl group in the 1,4-dihydroquinoline structure can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1,4-dihydroquinoline typically involves the bromination of 1-methyl-1,4-dihydroquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1,4-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives .
Scientific Research Applications
3-Bromo-1-methyl-1,4-dihydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to its antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1,4-dihydroquinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The presence of the bromine atom may enhance its binding affinity to these targets, thereby increasing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-methyl-1,4-dihydroquinoline
- 3-Fluoro-1-methyl-1,4-dihydroquinoline
- 3-Iodo-1-methyl-1,4-dihydroquinoline
Uniqueness
Compared to its halogenated analogs, 3-Bromo-1-methyl-1,4-dihydroquinoline may exhibit unique reactivity and biological activity due to the specific electronic and steric effects of the bromine atom. For example, bromine’s size and electron-withdrawing properties can influence the compound’s ability to participate in substitution reactions and its overall stability .
Properties
Molecular Formula |
C10H10BrN |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
3-bromo-1-methyl-4H-quinoline |
InChI |
InChI=1S/C10H10BrN/c1-12-7-9(11)6-8-4-2-3-5-10(8)12/h2-5,7H,6H2,1H3 |
InChI Key |
AMHSPZUFNKSPSR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(CC2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


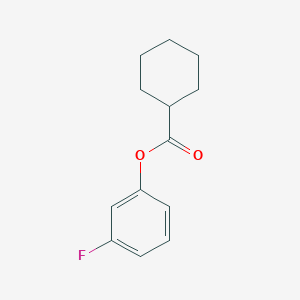

![2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole](/img/structure/B11884729.png)


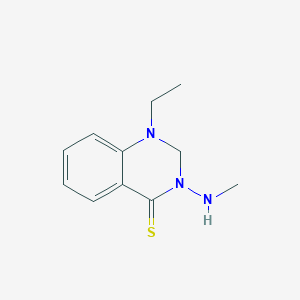

![N-[4-(Trimethylsilyl)phenyl]glycine](/img/structure/B11884763.png)
![2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B11884771.png)
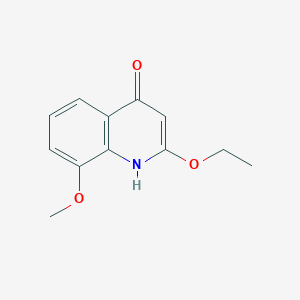
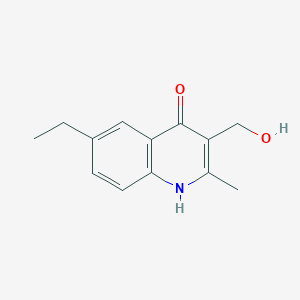


![6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11884802.png)
